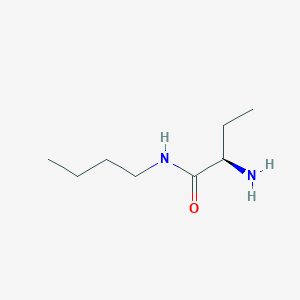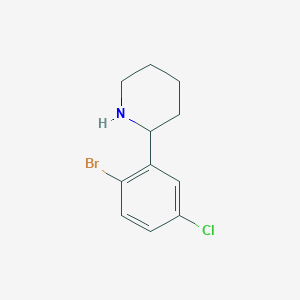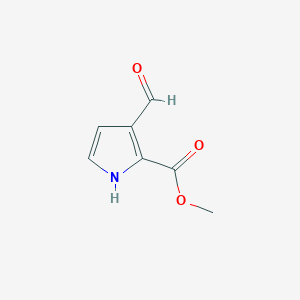
n-(3-Fluorophenethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Fluorophenethyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to a phenethyl group, which is further connected to a propan-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines, including n-(3-Fluorophenethyl)propan-1-amine, involves the alkylation of ammonia with an appropriate alkyl halide.
Reduction of Nitriles: Another method involves the reduction of nitriles using hydrogen in the presence of a metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(3-Fluorophenethyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other groups may be replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are commonly used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(3-Fluorophenethyl)propan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions .
Biology: In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways .
Medicine: Its structure can be modified to create drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of n-(3-Fluorophenethyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in its structure can influence its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and context .
Comparación Con Compuestos Similares
Fluoxetine: An antidepressant that shares a similar structural motif with n-(3-Fluorophenethyl)propan-1-amine.
Propylamine: A simple primary amine with a similar backbone but lacking the fluorine and phenethyl groups.
Uniqueness: this compound is unique due to the presence of the fluorine atom and the phenethyl group. These features confer specific chemical and biological properties that distinguish it from other amines. The fluorine atom can enhance the compound’s stability and binding affinity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C11H16FN |
|---|---|
Peso molecular |
181.25 g/mol |
Nombre IUPAC |
N-[2-(3-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-7-13-8-6-10-4-3-5-11(12)9-10/h3-5,9,13H,2,6-8H2,1H3 |
Clave InChI |
ZIUJDDJUZGZVOO-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)

